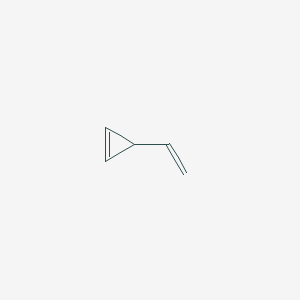
Cyclopropene, 3-ethenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenylcyclopropene is an organic compound that belongs to the class of cycloalkenes It is characterized by a three-membered cyclopropene ring with an ethenyl group attached to one of the carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenylcyclopropene typically involves the reaction of cyclopropene with acetylene under specific conditions. One common method involves the use of a palladium catalyst to facilitate the addition of the ethenyl group to the cyclopropene ring. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-ethenylcyclopropene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-Ethenylcyclopropene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in the formation of cyclopropane derivatives.
Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone. The reactions are typically carried out at low temperatures to control the formation of by-products.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the ethenyl group.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the compound.
Major Products
Oxidation: Epoxides and alcohols are common products of oxidation reactions.
Reduction: Cyclopropane derivatives are the primary products of reduction reactions.
Substitution: Halogenated cyclopropenes are typical products of substitution reactions.
科学的研究の応用
3-Ethenylcyclopropene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-ethenylcyclopropene involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions with nucleophiles, while the cyclopropene ring can undergo ring-opening reactions. These interactions can lead to the formation of new chemical bonds and the generation of reactive intermediates.
類似化合物との比較
Similar Compounds
Ethynylcyclopropane: Similar in structure but with an ethynyl group instead of an ethenyl group.
Cyclopropylacetylene: Contains a cyclopropyl group attached to an acetylene moiety.
Cyclopropene: The parent compound without any additional substituents.
Uniqueness
3-Ethenylcyclopropene is unique due to the presence of both a cyclopropene ring and an ethenyl group. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications.
特性
CAS番号 |
61082-23-3 |
|---|---|
分子式 |
C5H6 |
分子量 |
66.10 g/mol |
IUPAC名 |
3-ethenylcyclopropene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4-5/h2-5H,1H2 |
InChIキー |
AFVXHPBHWSOYEJ-UHFFFAOYSA-N |
正規SMILES |
C=CC1C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















